molecular formula C12H19FN2 B2740569 N'-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine CAS No. 626216-48-6

N'-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine

Cat. No.: B2740569
CAS No.: 626216-48-6
M. Wt: 210.296
InChI Key: ZWWMYTHOWTVQTQ-UHFFFAOYSA-N
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Description

N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine is an organic compound characterized by the presence of a fluorobenzyl group attached to a dimethylpropane diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine typically involves the reaction of 4-fluorobenzylamine with N,N-dimethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dichloromethane, and may require a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can help in maintaining consistent reaction parameters and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN2/c1-15(2)9-3-8-14-10-11-4-6-12(13)7-5-11/h4-7,14H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWMYTHOWTVQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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